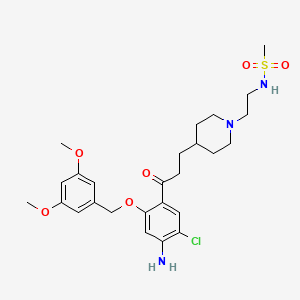

Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

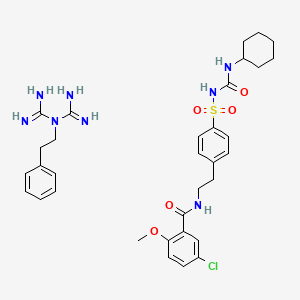

RS 39604 est un antagoniste puissant, sélectif et actif par voie orale du récepteur 5-hydroxytryptamine 4 (récepteur 5-HT4). Il a une forte affinité pour le récepteur 5-HT4, avec une valeur de pKi de 9,1 dans les membranes striatales de cobaye . Ce composé est connu pour sa faible affinité pour d'autres récepteurs tels que 5-HT1A, 5-HT2C, 5-HT3, alpha 1c, les récepteurs de la dopamine D1 et D2, les récepteurs muscariniques M1 et M2, le récepteur de l'angiotensine AT1, le récepteur de la bradykinine B1 et les récepteurs mu des opiacés . RS 39604 est principalement utilisé dans la recherche scientifique pour étudier les rôles physiologiques et physiopathologiques des récepteurs 5-HT4.

Méthodes De Préparation

La synthèse de RS 39604 implique plusieurs étapes, commençant par la préparation de la structure de base et la fonctionnalisation subséquente pour obtenir la sélectivité et la puissance souhaitées. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : Cela implique la préparation du système cyclique de la pipéridine, qui est un élément clé de RS 39604.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer sa sélectivité et sa puissance pour le récepteur 5-HT4.

Analyse Des Réactions Chimiques

RS 39604 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : RS 39604 peut être réduit pour former des dérivés réduits. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.

Applications de la recherche scientifique

RS 39604 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d'outil pour étudier la liaison et l'activité des récepteurs 5-HT4 dans divers essais chimiques.

Mécanisme d'action

RS 39604 exerce ses effets en se liant sélectivement et en antagonisant le récepteur 5-HT4. Ce récepteur est un récepteur couplé aux protéines G qui module diverses réponses physiologiques au neurotransmetteur sérotonine (5-hydroxytryptamine). En bloquant le récepteur 5-HT4, RS 39604 inhibe les voies de signalisation en aval activées par la sérotonine, ce qui entraîne une réduction des réponses physiologiques telles que la motilité gastro-intestinale et la fonction cardiovasculaire . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la modulation de l'activité des canaux ioniques .

Applications De Recherche Scientifique

RS 39604 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the binding and activity of 5-HT4 receptors in various chemical assays.

Mécanisme D'action

RS 39604 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that mediates various physiological responses to the neurotransmitter serotonin (5-hydroxytryptamine). By blocking the 5-HT4 receptor, RS 39604 inhibits the downstream signaling pathways activated by serotonin, leading to a reduction in physiological responses such as gastrointestinal motility and cardiovascular function . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of ion channel activity .

Comparaison Avec Des Composés Similaires

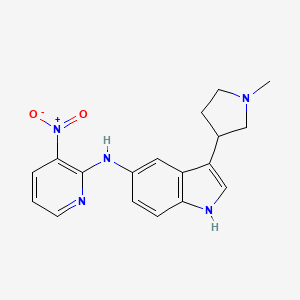

RS 39604 est unique par sa forte sélectivité et sa puissance pour le récepteur 5-HT4 par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer :

SB 204070 : Un autre antagoniste sélectif du récepteur 5-HT4 avec une valeur de pKi plus élevée de 10,9 dans les membranes striatales de cobaye.

GR 113808 : Un antagoniste sélectif du récepteur 5-HT4 utilisé dans diverses études de recherche.

Cisapride : Un agoniste du récepteur 5-HT4 utilisé pour traiter les troubles de la motilité gastro-intestinale.

L'unicité de RS 39604 réside dans sa forte sélectivité, son activité orale et ses effets durables, ce qui en fait un outil précieux pour étudier les rôles physiologiques et physiopathologiques des récepteurs 5-HT4 in vivo .

Propriétés

Numéro CAS |

161362-65-8 |

|---|---|

Formule moléculaire |

C26H36ClN3O6S |

Poids moléculaire |

554.1 g/mol |

Nom IUPAC |

N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |

InChI |

InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |

Clé InChI |

BKVIWGRFRKLFIO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |

SMILES canonique |

COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |

| 161362-65-8 | |

Synonymes |

1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

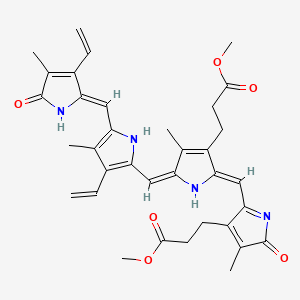

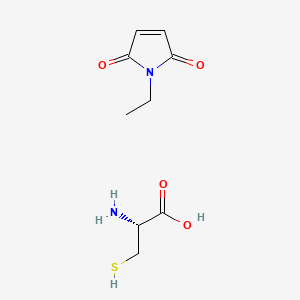

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)

![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)

![(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1239602.png)